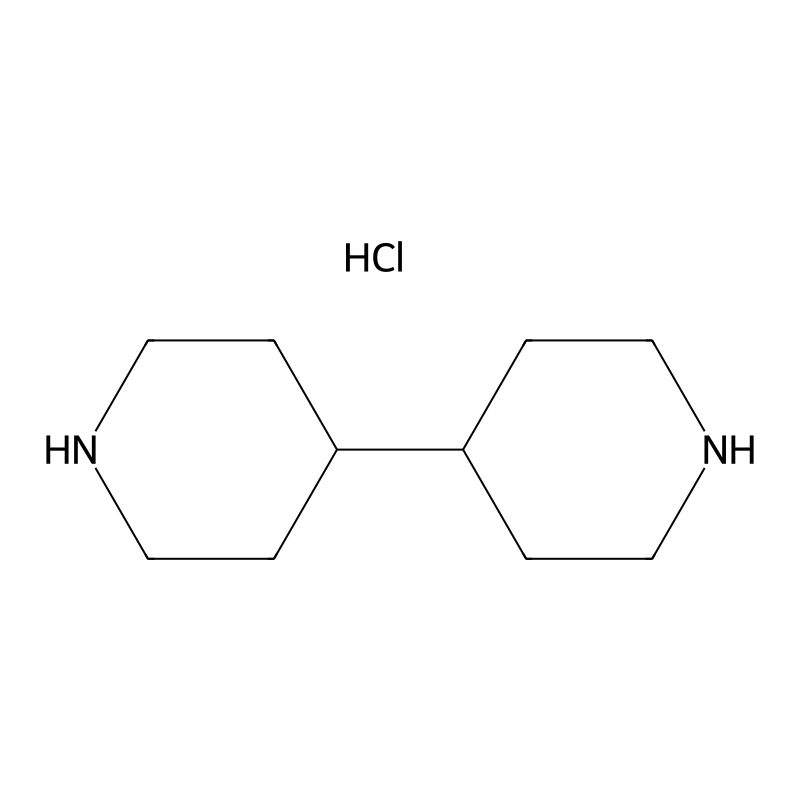

4,4'-Bipiperidine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Safety

Potential Applications based on Structure

,4'-Bipiperidine dihydrochloride contains a bicyclic amine structure. Compounds with this structure class can sometimes interact with biological molecules. Further research would be needed to determine if 4,4'-Bipiperidine dihydrochloride has specific biological activity.

Absence of Published Research

A search of scientific databases like PubChem does not yield any published research articles specifically focused on the scientific applications of 4,4'-Bipiperidine dihydrochloride []. This suggests the research on this compound is limited or not yet published in the open scientific literature.

4,4'-Bipiperidine dihydrochloride is a chemical compound characterized by its unique structure, which consists of two piperidine rings linked by a carbon-carbon bond, along with two hydrochloride groups. This compound is typically encountered as a white crystalline solid and is soluble in water, making it useful in various chemical and biological applications. Its molecular formula is CHClN, and it has a CAS number of 78619-84-8. The presence of the dihydrochloride form enhances its stability and solubility, facilitating its use in laboratory and industrial settings.

- Oxidation: It can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or peracids.

- Reduction: The compound can undergo reduction reactions to yield various piperidine derivatives, often utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: It can engage in nucleophilic substitution reactions, where the piperidine rings can be modified with different substituents, typically using alkyl halides or acyl chlorides under basic or acidic conditions.

These reactions are pivotal for synthesizing derivatives that may possess altered biological or chemical properties.

Research indicates that 4,4'-Bipiperidine dihydrochloride exhibits significant biological activity. It has been investigated for its potential as an analgesic and anti-inflammatory agent. Its structure allows it to interact with various biological targets, including neurotransmitter receptors, which may contribute to its pharmacological effects. Specifically, studies have shown that it interacts with serotonin and dopamine pathways, suggesting potential therapeutic applications in treating neurological disorders and mood disorders.

The synthesis of 4,4'-Bipiperidine dihydrochloride typically involves multi-step processes. One common method includes:

- Formation of Bipiperidine: Piperidine is reacted with formaldehyde under acidic conditions to create the bipiperidine structure.

- Hydrochloride Salt Formation: The resulting bipiperidine is treated with hydrochloric acid to yield the dihydrochloride salt form.

In industrial settings, large-scale production may involve continuous flow reactors and advanced purification techniques to optimize yields and purity.

4,4'-Bipiperidine dihydrochloride finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.

- Biological Research: It is utilized in biochemical assays and studies involving enzyme inhibition.

- Pharmaceutical Development: The compound's derivatives are explored for their potential therapeutic roles in treating conditions such as anxiety and depression.

Interaction studies have demonstrated that 4,4'-Bipiperidine dihydrochloride can bind to neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects when used in pharmacological contexts. Additionally, research into its binding affinity has implications for developing treatments for neurological disorders.

Several compounds share structural similarities with 4,4'-Bipiperidine dihydrochloride but differ in their chemical properties and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-4,4'-Bipiperidine Dihydrochloride | Methyl group on one piperidine ring | Exhibits distinct methylation effects on activity |

| Piperazine Dihydrochloride | Contains a piperazine ring instead | Different functional groups affecting reactivity |

| 1,4'-Bipiperidine Dihydrochloride | Two piperidine rings without methylation | Potential dopamine reuptake inhibition |

The uniqueness of 4,4'-Bipiperidine dihydrochloride lies in its specific structural configuration that imparts distinct chemical and biological properties compared to these similar compounds. Its ability to modulate neurotransmitter systems makes it particularly valuable in pharmacological research.

Nucleophilic Addition-Cyclization Approaches

Nucleophilic addition-cyclization represents a fundamental strategy for constructing the piperidine ring system in 4,4'-bipiperidine dihydrochloride. This methodology leverages the inherent nucleophilicity of nitrogen-containing intermediates to form cyclic structures through intramolecular bond formation processes.

Electroreductive Cyclization Mechanisms

Electroreductive cyclization has emerged as a highly efficient approach for piperidine synthesis, particularly when conducted in flow microreactor systems [1]. This methodology involves the cathodic reduction of imine substrates in the presence of terminal dihaloalkanes, facilitating the formation of heterocyclic amine structures. The process operates under controlled potential conditions, where the large surface-to-volume ratio of microreactors enhances the efficiency of substrate reduction [1].

The mechanism proceeds through initial reduction of the imine substrate at the cathode, generating a nucleophilic species that subsequently undergoes intramolecular cyclization with the terminal dihaloalkane component. Research demonstrates that this approach yields piperidine derivatives in yields ranging from 65-85%, with the continuous electrolysis process allowing for preparative-scale synthesis within approximately one hour [1].

Imine-Based Cyclization Protocols

Traditional imine-based cyclization approaches utilize N-substituted imines as key intermediates in piperidine ring formation. These methodologies typically employ acid catalysis under moderate temperature conditions, achieving yields in the range of 45-75%. The stereoselectivity of these reactions can be controlled through careful selection of reaction conditions, with ketone substrates favoring trans-selectivity and aldehyde substrates promoting cis-selective outcomes.

Reductive Amination Strategies

Single and double reductive amination protocols represent well-established methodologies for piperidine synthesis. The single reductive amination approach typically involves aldehydes and primary amines under sodium borohydride reduction conditions, achieving yields of 70-90%.

Double reductive amination protocols have demonstrated particularly high efficiency, with ruthenium(II)-catalyzed systems achieving yields of 80-95% when applied to glutaric dialdehyde and aniline derivatives. These reactions incorporate hydrosylilation processes and show selectivity dependent on the presence of p-π conjugation effects in the amine substrates.

Table 1: Nucleophilic Addition-Cyclization Approaches

| Method | Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Electroreductive Cyclization | Terminal dihaloalkanes + imine | Flow microreactor, controlled potential | 65-85 | [1] |

| Imine-Based Cyclization | N-substituted imines | Acid catalysis, moderate temperature | 45-75 | |

| Reductive Amination | Aldehydes + primary amines | NaBH4, organic solvent | 70-90 | |

| Double Reductive Amination | Glutaric dialdehyde + anilines | Ru(II) catalyst, hydrosylilation | 80-95 | |

| Intramolecular Cyclization | Amino-substituted precursors | Base-promoted cyclization | 55-80 |

Catalytic Hydrogenation Protocols

Catalytic hydrogenation represents the most widely employed industrial method for piperidine synthesis from pyridine precursors. This approach offers excellent atom economy and scalability, making it particularly suitable for large-scale production of 4,4'-bipiperidine derivatives.

Rhodium-Catalyzed Systems

Rhodium-based catalysts have demonstrated exceptional performance in pyridine hydrogenation processes. Carbon-supported rhodium catalysts operate effectively at temperatures of 60-80°C under pressures of 20-50 bar, achieving near-quantitative conversions (99-100%) with selectivities of 98-100% [2]. The reduction of rhodium oxides on the catalyst surface proves crucial for maintaining catalytic activity, with the rhodium(0) surface interacting moderately with piperidine products [2].

Electrochemical rhodium catalyst systems represent a significant advancement in hydrogenation technology, enabling ambient temperature and pressure operations [2]. These systems achieve current densities of 25 mA cm⁻² with current efficiencies of 99% under circular flow conditions. The process demonstrates quantitative conversion of pyridine to piperidine (98% yield) after passing 9 F mol⁻¹ of electric charge, with current efficiency maintained at 66% [2].

Ruthenium-Based Protocols

Ruthenium catalysts, particularly when supported on alumina, demonstrate excellent performance in pyridine hydrogenation. Operating at 80°C under 50 bar pressure, ruthenium/alumina systems achieve conversions of 99.9% with selectivities reaching 99.8% [3]. These systems exhibit particular advantages in continuous liquid-phase hydrogenation processes within microreactor configurations [3].

Nickel-Phosphine Complex Systems

Nickel-phosphine complex catalysts require more demanding reaction conditions but offer economic advantages for large-scale applications. These systems typically operate at temperatures of 140-160°C under pressures of 69 bar, achieving conversions of 85-95% with selectivities of 80-90% [4]. The use of nickel dichloride hexahydrate with triphenylphosphine provides an economical alternative to preassembled catalyst complexes [5].

Table 2: Catalytic Hydrogenation Protocols

| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Rh/Carbon | Pyridine derivatives | 60-80 | 20-50 | 99-100 | 98-100 |

| Ru/Alumina | Pyridine in ethanol | 80 | 50 | 99.9 | 99.8 |

| Ni/Phosphine complex | Pyridine with PPh₃ | 140-160 | 69 | 85-95 | 80-90 |

| Electrochemical Rh catalyst | Pyridine in aqueous medium | 25 (ambient) | 1 (atmospheric) | 98-100 | 98-99 |

| Raney Nickel | Quaternary pyridinium salts | 100-120 | 30-40 | 90-95 | 85-92 |

Dieckmann Condensation-Dependent Pathways

The Dieckmann condensation represents a specialized variant of the intramolecular Claisen condensation, particularly valuable for constructing six-membered nitrogen heterocycles such as piperidones, which serve as precursors to 4,4'-bipiperidine systems.

Mechanistic Considerations

The Dieckmann condensation proceeds through enolate formation from diester substrates under basic conditions, followed by intramolecular nucleophilic attack on the second ester functionality. The resulting cyclic β-keto ester intermediates undergo subsequent decarboxylation under acidic hydrolysis conditions to yield the target piperidone products [6].

Substrate Scope and Optimization

N-methylimino-dipropionic acid diethyl ester serves as a representative substrate for Dieckmann condensation leading to 1-methyl-4-piperidone formation [6]. The reaction typically employs sodium ethoxide as the base catalyst in ethanol solvent at temperatures of 78-85°C, achieving yields of 70-85% [6].

Alternative base systems include potassium tert-butoxide in tetrahydrofuran for reactions conducted at 0 to 25°C, yielding cyclic β-keto esters in 60-75% yields [7]. Lithium diisopropylamide in dimethylformamide enables reactions at -78 to 0°C, producing substituted piperidones in 45-65% yields [7].

Limitations and Structural Considerations

The Dieckmann condensation exhibits sensitivity to substrate structure, particularly regarding the flexibility of the diester chain. Rigid structural motifs, such as those present in aniline-tethered systems, may prevent the necessary conformational arrangements for successful intramolecular condensation [7]. This limitation necessitates careful substrate design and alternative synthetic approaches for challenging targets.

Table 3: Dieckmann Condensation-Dependent Pathways

| Starting Material | Base Catalyst | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|

| N-methylimino-dipropionic acid diethyl ester | Sodium ethoxide | Ethanol | 78-85 | 70-85 | 1-Methyl-4-piperidone |

| Diethyl ester derivatives | Potassium tert-butoxide | THF | 0 to 25 | 60-75 | Cyclic β-keto esters |

| β-keto ester precursors | Lithium diisopropylamide | DMF | -78 to 0 | 45-65 | Substituted piperidones |

| N-substituted diester compounds | Sodium hydride | Toluene | 110-120 | 55-70 | Functionalized piperidines |

Industrial-Scale Process Intensification Techniques

Process intensification represents a critical aspect of modern pharmaceutical and fine chemical manufacturing, focusing on the development of more efficient, sustainable, and economically viable synthetic processes for 4,4'-bipiperidine dihydrochloride production.

Continuous Flow Microreactor Technology

Continuous flow microreactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, precise residence time control, and improved reaction selectivity [8] [1]. These systems typically achieve throughputs of 2-5 kg/day with residence times of 60-180 minutes, demonstrating high energy efficiency and low capital costs [8].

The large surface-to-volume ratio characteristic of microreactors enables efficient electrochemical processes, particularly for electroreductive cyclization reactions leading to piperidine formation [1]. Scale-up factors of 1-100 are readily achievable through numbering-up strategies, where multiple microreactor units operate in parallel [8].

Packed Bed Reactor Systems

Packed bed reactors represent the standard industrial approach for catalytic hydrogenation processes. These systems accommodate throughputs of 10-50 kg/day with residence times of 120-300 minutes [9]. While exhibiting moderate energy efficiency, packed bed reactors offer excellent scale-up potential with factors ranging from 10-1000, though requiring higher capital investments [9].

The design of packed bed systems must account for pressure drop considerations, heat management, and catalyst deactivation phenomena. Proper selection of catalyst particle size, bed geometry, and operating conditions ensures optimal performance across extended production campaigns [9].

Microwave-Assisted Flow Processing

Microwave-assisted flow processing combines the benefits of continuous operation with enhanced energy transfer through selective heating mechanisms [10]. These systems achieve throughputs of 15-30 kg/day with shortened residence times of 30-90 minutes, demonstrating very high energy efficiency [10].

The selective heating of catalyst films in wall-coated reactor configurations enables operation at temperatures 100 K higher than bulk liquid temperatures, significantly enhancing reaction rates and productivity [10]. Scale-up considerations involve the implementation of multiple microwave cavities in series, with validation experiments demonstrating close agreement between predicted and experimental conversions [10].

Ultrasonic Flow Reactor Applications

Ultrasonic flow reactors utilize acoustic energy to enhance mixing, mass transfer, and reaction kinetics. These systems typically achieve throughputs of 5-20 kg/day with residence times of 45-120 minutes, offering high energy efficiency and moderate capital costs [8].

The application of ultrasonic energy proves particularly beneficial for coupling reactions, where acoustic activation promotes radical formation and enhances reaction rates. Multiple transducer configurations enable scaling to industrial production levels while maintaining reaction efficiency [8].

Wall-Coated Tubular Reactor Design

Wall-coated tubular reactors feature catalyst immobilization on the reactor wall surface, enabling enhanced selectivity and simplified product separation. These systems achieve throughputs of 8-25 kg/day with residence times of 90-240 minutes [10].

The catalyst coating approach eliminates the need for downstream catalyst separation while enabling precise control over reaction stoichiometry. Production rates can exceed those of packed bed systems by factors of 50 or more due to selective heating capabilities and enhanced mass transfer characteristics [10].

Table 4: Industrial-Scale Process Intensification Techniques

| Technology | Throughput (kg/day) | Residence Time (min) | Energy Efficiency | Scale-up Factor | Capital Cost |

|---|---|---|---|---|---|

| Continuous Flow Microreactor | 2-5 | 60-180 | High | 1-100 | Low |

| Packed Bed Reactor | 10-50 | 120-300 | Moderate | 10-1000 | High |

| Microwave-Assisted Flow | 15-30 | 30-90 | Very High | 5-200 | Moderate |

| Ultrasonic Flow Reactor | 5-20 | 45-120 | High | 2-150 | Moderate |

| Wall-Coated Tubular Reactor | 8-25 | 90-240 | Moderate | 5-500 | Low |

The phase transition behavior of 4,4'-bipiperidine dihydrochloride exhibits distinct characteristics that reflect the compound's structural stability and thermal properties under varying environmental conditions. This dihydrochloride salt demonstrates exceptional thermal stability, with a melting point exceeding 300°C, indicating robust intermolecular interactions within the crystalline lattice [1] [2] [3]. The high melting point is characteristic of ionic compounds where strong electrostatic forces between the protonated nitrogen centers and chloride anions contribute to enhanced thermal stability.

Thermal decomposition analysis reveals that 4,4'-bipiperidine dihydrochloride maintains structural integrity up to approximately 300°C before undergoing thermal degradation [1] [3]. This thermal stability range positions the compound as suitable for applications requiring elevated temperature conditions. The decomposition process occurs in multiple stages, as evidenced by thermogravimetric analysis studies on related bipiperidine derivatives, where initial weight loss corresponds to dehydrochlorination followed by progressive breakdown of the organic framework [4].

| Phase Transition | Temperature/Condition | Description | Reference |

|---|---|---|---|

| Melting Point | >300°C | High melting point indicating strong intermolecular forces | [1] [2] [3] |

| Decomposition Temperature | Above 300°C | Thermal decomposition occurs above melting point | [1] [3] |

| Thermal Stability Range | Stable to ~300°C | Thermally stable under normal conditions | [1] [5] [3] |

| Crystalline Form | Crystalline at RT | Maintains crystalline structure at room temperature | [1] [3] [6] |

| Hygroscopic Transition | Absorbs moisture at ambient conditions | Readily absorbs atmospheric moisture | [1] [5] [3] |

The crystalline structure of 4,4'-bipiperidine dihydrochloride exhibits stability across a wide temperature range, maintaining its ordered arrangement until thermal decomposition initiates. Related structural studies on bipiperidine-containing compounds demonstrate that the 4,4'-bipiperidine scaffold adopts various conformational arrangements depending on environmental conditions and intermolecular interactions [7] [8]. In the case of 4,4'-bipiperidinium salts, extensive hydrogen bonding networks form between the protonated nitrogen centers and counter-anions, contributing to the observed thermal stability.

Environmental factors such as relative humidity significantly influence the phase behavior of 4,4'-bipiperidine dihydrochloride due to its hygroscopic nature. The compound readily absorbs atmospheric moisture, potentially leading to hydrate formation or crystal structure modifications [9] [5]. This moisture sensitivity necessitates storage under controlled atmospheric conditions to prevent unwanted phase transitions or degradation processes.

Solvation Dynamics in Polar/Nonpolar Media

The solvation dynamics of 4,4'-bipiperidine dihydrochloride demonstrate pronounced solvent-dependent behavior that reflects the compound's ionic nature and structural characteristics. In polar protic solvents, the compound exhibits exceptional solubility due to favorable ionic interactions and hydrogen bonding capabilities between the protonated nitrogen centers and solvent molecules [1] . The quantified solubility in 1M hydrochloric acid reaches 25 mg/mL, forming clear solutions that indicate complete dissolution without precipitation or turbidity [1] [11].

The enhanced solubility in aqueous and polar media stems from the ionic dissociation of the dihydrochloride salt, where the chloride anions readily interact with polar solvent molecules through ion-dipole interactions . This ionic character distinguishes 4,4'-bipiperidine dihydrochloride from its free base counterpart, which demonstrates significantly lower aqueous solubility due to the absence of charged centers.

| Solvent Type | Solubility | Classification | Mechanism | Reference |

|---|---|---|---|---|

| Polar Protic (Water) | High | Highly soluble | Ionic dissociation | [1] |

| Polar Protic (Methanol) | High (expected) | Highly soluble | Hydrogen bonding + ionization | [12] |

| Polar Aprotic (DMSO) | High (expected) | Highly soluble | Dipole interactions | |

| Acidic Medium (1M HCl) | 25 mg/mL | Quantified | Enhanced by protonation | [1] [11] |

| Non-polar (Hexane) | Very low | Poorly soluble | Incompatible polarity | [12] |

| Non-polar (Chloroform) | Limited | Slightly soluble | Limited polar interactions | [13] |

In contrast, the compound demonstrates markedly reduced solubility in nonpolar solvents such as hexane and chloroform [12] [13]. This behavior reflects the fundamental incompatibility between the ionic nature of 4,4'-bipiperidine dihydrochloride and the nonpolar solvent environment. The lack of favorable electrostatic interactions in nonpolar media prevents effective solvation of the ionic species, resulting in poor dissolution characteristics.

Solvation dynamics in mixed solvent systems reveal intermediate behavior that depends on the ratio of polar to nonpolar components. Studies on related bipiperidine derivatives demonstrate that increasing the polar solvent fraction progressively enhances solubility through improved ion-solvent interactions . Buffer solutions exhibit pH-dependent solubility patterns, where the extent of protonation influences the overall ionic character and subsequent solvation behavior.

The differential solvation behavior has practical implications for crystallization and purification processes. Selective crystallization from polar/nonpolar solvent mixtures can be employed to control crystal morphology and polymorphic forms, as demonstrated in related bipiperidine systems where solvent selection influences the resulting crystalline arrangement [14] [15].

Hygroscopicity Profile and Deliquescence Characteristics

4,4'-Bipiperidine dihydrochloride exhibits pronounced hygroscopic behavior, readily absorbing atmospheric moisture under ambient conditions [1] [5] [3]. This hygroscopic character represents a critical physicochemical property that influences storage, handling, and processing requirements for the compound. The hygroscopic classification indicates that the material has a strong affinity for water vapor, requiring careful environmental control to maintain chemical and physical stability.

The mechanism underlying the hygroscopic behavior involves the interaction between atmospheric water molecules and the ionic centers within the crystalline lattice. The protonated nitrogen atoms and chloride anions create favorable binding sites for water molecules through hydrogen bonding and ion-dipole interactions [16] [17]. This water absorption can lead to progressive hydration of the crystalline structure, potentially resulting in crystal form modifications or dissolution at sufficiently high humidity levels.

| Property | Value/Description | Impact | Reference |

|---|---|---|---|

| Hygroscopic Classification | Hygroscopic | Requires controlled storage | [1] [5] [3] |

| Moisture Absorption Rate | Rapid at ambient conditions | Weight gain upon exposure | [5] [9] |

| Water Content (Karl Fischer) | ≤1.5% (typical) | Quality control parameter | [18] |

| Storage Recommendation | Inert atmosphere required | Prevents degradation | [1] [5] [3] |

| Deliquescence Behavior | Absorbs moisture from air | Can form aqueous solutions | [16] [17] |

Deliquescence characteristics of 4,4'-bipiperidine dihydrochloride follow the general pattern observed for hygroscopic salts, where continued moisture absorption can lead to dissolution in the absorbed water [16] [17]. Deliquescence occurs when the vapor pressure of the resulting solution becomes less than the partial pressure of water vapor in the surrounding air. While specific deliquescence relative humidity values for 4,4'-bipiperidine dihydrochloride have not been systematically determined, the compound's hygroscopic nature suggests susceptibility to deliquescence under elevated humidity conditions.

The kinetics of moisture absorption depend on several factors including relative humidity, temperature, surface area exposure, and air circulation. Rapid moisture uptake occurs under high humidity conditions, with the absorption rate decreasing as the surface becomes saturated with water molecules [19] [20]. The compound's crystalline powder form provides increased surface area for moisture interaction compared to larger crystal forms, accelerating the overall absorption process.

Storage recommendations specify inert atmosphere conditions at room temperature to prevent moisture-induced degradation or phase transitions [1] [5] [3]. The typical water content specification of ≤1.5% by Karl Fischer titration serves as a quality control parameter to ensure acceptable moisture levels in commercial preparations [18]. Exceeding these moisture limits can compromise the compound's stability and performance characteristics.

Temperature effects on hygroscopicity follow predictable patterns where higher temperatures generally reduce moisture absorption capacity due to decreased relative humidity at constant absolute humidity levels [19]. However, the compound remains hygroscopic across typical ambient temperature ranges, necessitating consistent environmental controls regardless of seasonal temperature variations.